REACTION_SMILES
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[CH3:12][OH:13].[N:1](=[N+:2]=[N-:3])[CH2:4][CH2:5][CH2:6][c:7]1[o:8][cH:9][cH:10][cH:11]1>>[NH2:1][CH2:4][CH2:5][CH2:6][c:7]1[o:8][cH:9][cH:10][cH:11]1
|
Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
CO
|
Name
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[N-]=[N+]=NCCCc1ccco1
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Quantity
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Extracted from reaction SMILES
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Type
|
reactant
|
Smiles
|
[N-]=[N+]=NCCCc1ccco1
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Name
|
|
Type
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product
|
Smiles
|
NCCCc1ccco1
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |